5-Methoxypyrimidine-2-carboxylic acid

Physicochemical Profiling Medicinal Chemistry Reactivity Prediction

5-Methoxypyrimidine-2-carboxylic acid is a differentiated pyrimidine building block offering two orthogonal diversification handles: a reactive carboxylic acid for amide bond formation and a 5-methoxy-activated ring for nucleophilic aromatic substitution (SNAr). Its established inhibitory activity against PRMT5/MEP50 (Ki 313 nM) and c-Myb (IC50 8.39 µM) provides a defined baseline for SAR-driven lead optimization. Balanced physicochemical properties (LogP 0.18, pKa 3.35) help maintain drug-likeness throughout development. The 5-methoxy group remains stable without protection during multi-step syntheses. Supplied as a solid with 98% purity, this intermediate is suitable for both laboratory-scale research and industrial process development.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 344325-94-6
Cat. No. B1590074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypyrimidine-2-carboxylic acid
CAS344325-94-6
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1)C(=O)O
InChIInChI=1S/C6H6N2O3/c1-11-4-2-7-5(6(9)10)8-3-4/h2-3H,1H3,(H,9,10)
InChIKeyWJCNQFLMFOMNJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxypyrimidine-2-carboxylic acid (CAS 344325-94-6): A Defined Pyrimidine Building Block for Medicinal Chemistry and Agrochemical Research


5-Methoxypyrimidine-2-carboxylic acid is a heterocyclic aromatic compound belonging to the pyrimidine family, characterized by a methoxy substituent at the 5-position and a carboxylic acid group at the 2-position . It has a molecular weight of 154.12 g/mol, a predicted LogP of 0.18, and is typically supplied as a solid with a purity of ≥95% [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its reactive carboxylic acid handle and the electronic influence of the 5-methoxy group [2].

Why 5-Methoxypyrimidine-2-carboxylic acid Cannot Be Casually Swapped with Other Pyrimidine Carboxylic Acids


Even minor changes in the substitution pattern on the pyrimidine ring can drastically alter a compound's physicochemical properties, reactivity, and biological profile. Replacing the 5-methoxy group with a different substituent (e.g., H, CH3, Cl, NH2, OH) significantly shifts the compound's pKa, LogP, and hydrogen bonding capacity, which in turn affects its solubility, membrane permeability, and behavior in key synthetic transformations like amide couplings and nucleophilic aromatic substitutions [1]. These changes can derail a synthetic route or lead to unexpected biological results, underscoring the need for a compound-specific selection rather than generic substitution based on the core scaffold alone [2].

Quantitative Evidence Guide: Key Differentiators for 5-Methoxypyrimidine-2-carboxylic acid


Electronic Tuning of Carboxylic Acid pKa via 5-Methoxy Donation

The electron-donating 5-methoxy group increases the pKa of the carboxylic acid, making it a weaker acid compared to the unsubstituted pyrimidine-2-carboxylic acid and 5-substituted analogs with electron-withdrawing groups. The predicted pKa of 5-methoxypyrimidine-2-carboxylic acid is 3.35 ± 0.10, compared to 3.08 ± 0.10 for pyrimidine-2-carboxylic acid [1]. This 0.27 log unit shift alters the compound's ionization state at physiological and reaction pH, influencing solubility, salt formation, and its suitability for certain coupling chemistries.

Physicochemical Profiling Medicinal Chemistry Reactivity Prediction

Balanced Lipophilicity Profile for Enhanced Membrane Interaction

The presence of the 5-methoxy group provides a finely tuned lipophilicity, as indicated by a predicted LogP of 0.18 [1]. This is notably higher than the more hydrophilic 5-amino analog (LogP = -0.47) and the unsubstituted compound (LogP = 0.31) but lower than the more lipophilic 5-chloro (LogP = 0.88) and 5-methyl (LogP = 0.81) derivatives [2][3][4]. This intermediate LogP value suggests a balanced profile that may offer improved membrane permeability without excessive non-specific binding, a common pitfall for highly lipophilic analogs.

Drug Design ADME Properties Physicochemical Characterization

Validated Synthetic Utility as a Key Intermediate for Nucleoside Analogs

This compound is explicitly described as an important intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. While many pyrimidine carboxylic acids can serve as building blocks, this specific substitution pattern has been identified as advantageous for constructing more complex nucleoside structures due to its simple and safe operational process and mild reaction conditions, which are convenient for industrial production [1]. In contrast, other analogs like the 5-hydroxy derivative may require protection/deprotection steps, and the 5-chloro analog's reactivity can be less controlled.

Antiviral Agents Nucleoside Synthesis Process Chemistry

Distinct Biological Activity Profile: PRMT5/MEP50 and c-Myb Inhibition

5-Methoxypyrimidine-2-carboxylic acid exhibits measurable, albeit weak, inhibitory activity against specific biological targets. It inhibits the PRMT5/MEP50 complex with a Ki of 313 nM and an IC50 of 1.06 µM [1]. It also inhibits c-Myb-induced gene expression with an IC50 of 8.39 µM [2]. While these potencies are modest, they represent a distinct biological signature compared to other pyrimidine-2-carboxylic acid derivatives, many of which show no activity in these assays. For instance, the unsubstituted pyrimidine-2-carboxylic acid is not reported to have such activity, and the 5-chloro analog is primarily known for its use in cross-coupling reactions rather than direct biological activity.

Epigenetics Oncology Target Engagement

Optimal Application Scenarios for 5-Methoxypyrimidine-2-carboxylic acid


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

Leverage the compound's established role as a key intermediate for constructing complex nucleoside medicines [1]. Its 5-methoxy group provides a stable handle that does not require protection during multi-step syntheses, and its carboxylic acid offers a convenient point of diversification. The favorable handling properties and mild reaction conditions cited make it well-suited for both laboratory-scale research and potential industrial process development [1].

Design and Optimization of PRMT5 or c-Myb Inhibitors

Use 5-methoxypyrimidine-2-carboxylic acid as a validated starting point for a medicinal chemistry program targeting the PRMT5/MEP50 complex or c-Myb [1][2]. Its weak but confirmed inhibitory activity (Ki 313 nM for PRMT5; IC50 8.39 µM for c-Myb) provides a defined baseline for structure-activity relationship (SAR) studies. The balanced LogP and pKa may also aid in achieving favorable drug-like properties in lead optimization [3].

Building Block for Amide Coupling and Nucleophilic Aromatic Substitution Libraries

Exploit the compound's reactive carboxylic acid for amide bond formation with a variety of amines, using standard coupling reagents. The electron-donating methoxy group also activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at the 2-position under certain conditions, enabling a second orthogonal diversification strategy. This dual reactivity, combined with its distinct physicochemical profile, makes it a valuable monomer for generating diverse screening libraries [4].

Physicochemical Probe in Structure-Property Relationship Studies

Employ this compound as a tool to investigate the impact of a 5-methoxy substituent on the physicochemical properties of pyrimidine scaffolds. Its well-defined pKa (3.35) and LogP (0.18) provide a quantitative reference point for comparison against unsubstituted, methyl, chloro, and amino analogs [5]. This can help inform the design of new chemical entities with tailored solubility and permeability characteristics.

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